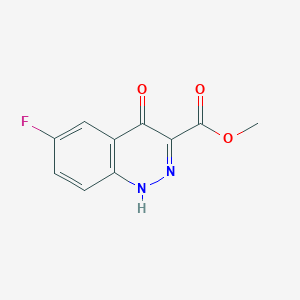

Methyl 6-fluoro-4-hydroxycinnoline-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

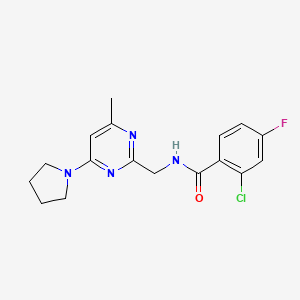

“Methyl 6-fluoro-4-hydroxycinnoline-3-carboxylate” is a chemical compound with the molecular formula C₁₀H₇FN₂O₃ . It’s a derivative of cinnoline, a nitrogen-containing heterocycle .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, “Methyl 4-chloro-6-fluoro-3-formyl-2H-chromene-2-carboxylate” was synthesized using Vilsmeier reagent . A series of new 2H-chromenes was prepared in high yields by introducing a corresponding β-halovinylaldehyde into condensation and cyclization reactions with active methylene compounds .Molecular Structure Analysis

The molecular structure of “Methyl 6-fluoro-4-hydroxycinnoline-3-carboxylate” is represented by the formula C₁₀H₇FN₂O₃ . The InChI code for this compound is 1S/C12H7F4NO3/c1-20-11(19)8-9(18)6-4-5(13)2-3-7(6)17-10(8)12(14,15)16/h2-4H,1H3,(H,17,18) .Aplicaciones Científicas De Investigación

Fluorophore Development and Biological System Studies

Quinoline derivatives, including Methyl 6-fluoro-4-hydroxycinnoline-3-carboxylate, are known for their efficient fluorescence properties. These compounds are extensively used in biochemistry and medicine to study various biological systems. The continuous search for new compounds with higher sensitivity and selectivity makes quinoline derivatives a topic of ongoing research. They are also explored for their potential antioxidant and radioprotective properties (Aleksanyan & Hambardzumyan, 2013).

Synthesis of Heterocyclic Compounds

Methyl 6-fluoro-4-hydroxycinnoline-3-carboxylate serves as a precursor in the synthesis of various heterocyclic compounds. For instance, it has been used to develop 4-hydroxy-1H-[1,2,4]triazino[4,5-a]quinoline-1,6(2H)-dione through a methodology involving carbohydrazide formation and condensation with triphosgene (Edmont & Chenault, 2003).

Development of Antimycobacterial Agents

Methyl 6-fluoro-4-hydroxycinnoline-3-carboxylate derivatives have been synthesized and tested for their antimycobacterial activities against various strains of Mycobacterium tuberculosis. These derivatives are also evaluated for their ability to inhibit the supercoiling activity of DNA gyrase from mycobacteria, indicating their potential in developing new treatments for mycobacterial infections (Dinakaran et al., 2008).

Exploration of Antibacterial Properties

Derivatives of Methyl 6-fluoro-4-hydroxycinnoline-3-carboxylate have been prepared and evaluated for their antibacterial activity. These studies aim to understand the compound's efficacy against gram-positive bacteria and explore its potential in treating bacterial infections (Jung, Baek, & Park, 2001).

Propiedades

IUPAC Name |

methyl 6-fluoro-4-oxo-1H-cinnoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O3/c1-16-10(15)8-9(14)6-4-5(11)2-3-7(6)12-13-8/h2-4H,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDBXQISRQGQMMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC2=C(C1=O)C=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-fluoro-4-hydroxycinnoline-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-(2-chlorophenyl)-3-[(2-thienylsulfonyl)amino]propanoate](/img/structure/B2479586.png)

![5-[(4-Chlorophenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B2479589.png)

![6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2479591.png)

![3-(3-chlorophenyl)-6-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2479592.png)

![3-bromo-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2479595.png)

![N-(4-fluorophenethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2479596.png)

![N-[3-(1,3-oxazol-5-yl)phenyl]prop-2-enamide](/img/structure/B2479598.png)

![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide](/img/structure/B2479603.png)

![8-[(E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2479604.png)

![Methyl 1-benzyl-3-(4-methoxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2479608.png)